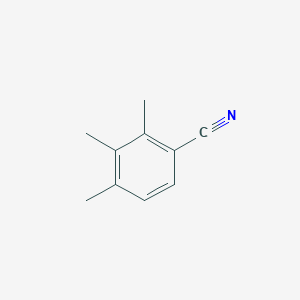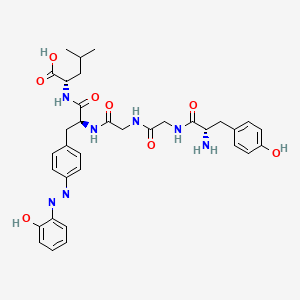
(1-Isothiocyanatopropan-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Isothiocyanatopropan-2-yl)benzene is an organic compound that belongs to the class of isothiocyanates These compounds are characterized by the presence of the isothiocyanate group (-N=C=S) attached to a carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isothiocyanatopropan-2-yl)benzene typically involves the reaction of an appropriate amine with thiophosgene. The general reaction can be represented as follows:
R-NH2+CSCl2→R-N=C=S+2HCl
In this case, the amine would be (1-aminopropan-2-yl)benzene. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions.
Industrial Production Methods
Industrial production of isothiocyanates often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
(1-Isothiocyanatopropan-2-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form sulfonyl isocyanates.
Reduction: Reduction of the isothiocyanate group can yield corresponding amines.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the isothiocyanate group.
Major Products Formed
Oxidation: Sulfonyl isocyanates.
Reduction: Corresponding amines.
Substitution: Thioureas, carbamates, and other derivatives.
科学的研究の応用
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as bioactive compounds with antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic effects, including anti-inflammatory and chemopreventive activities.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of (1-Isothiocyanatopropan-2-yl)benzene involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential bioactivity, including its ability to inhibit enzymes and interfere with cellular processes.
類似化合物との比較
Similar Compounds
Phenyl isothiocyanate: Similar structure but lacks the propan-2-yl group.
Benzyl isothiocyanate: Contains a benzyl group instead of the propan-2-yl group.
Allyl isothiocyanate: Contains an allyl group instead of the propan-2-yl group.
Uniqueness
(1-Isothiocyanatopropan-2-yl)benzene is unique due to the presence of the propan-2-yl group, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct chemical and biological properties compared to other isothiocyanates.
特性
| 76924-10-2 | |
分子式 |
C10H11NS |
分子量 |
177.27 g/mol |
IUPAC名 |
1-isothiocyanatopropan-2-ylbenzene |
InChI |
InChI=1S/C10H11NS/c1-9(7-11-8-12)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3 |
InChIキー |
FGESWFIKOLPCKC-UHFFFAOYSA-N |
正規SMILES |
CC(CN=C=S)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl-](/img/no-structure.png)




![5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B14439178.png)

